molecular formula C24H25N5O4 B2943751 9-(4-(tert-butyl)phenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-30-3

9-(4-(tert-butyl)phenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2943751
CAS No.: 898442-30-3
M. Wt: 447.495
InChI Key: FSRCVZFYVGGCPF-UHFFFAOYSA-N
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Description

“9-(4-(tert-butyl)phenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core, which is a common scaffold in many biologically active molecules, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(4-(tert-butyl)phenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic synthesis. The key steps may include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Attachment of the ethoxy-hydroxyphenyl group: This can be done through a substitution reaction using suitable reagents.

    Final functionalization: The carboxamide group is introduced in the last step, often through an amidation reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.

    Reduction: Reduction reactions may target the oxo group in the purine ring.

    Substitution: Various substitution reactions can occur at the aromatic rings and the purine core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other biological activities.

Medicine

The compound may have potential therapeutic applications, particularly in the development of drugs targeting purine-related pathways. It could be investigated for its anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “9-(4-(tert-butyl)phenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets “9-(4-(tert-butyl)phenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-5-33-16-8-6-7-15(19(16)30)21-26-17(20(25)31)18-22(28-21)29(23(32)27-18)14-11-9-13(10-12-14)24(2,3)4/h6-12,30H,5H2,1-4H3,(H2,25,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCVZFYVGGCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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